molecular formula C14H16BrN3O B2917946 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide CAS No. 2178770-13-1

2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide

货号 B2917946
CAS 编号: 2178770-13-1
分子量: 322.206
InChI 键: RLQYUVPADBZACK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide, commonly known as BQCA, is a chemical compound that is used in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity in the central nervous system. BQCA has been found to have a number of potential applications in the field of neuroscience research, including the study of neurodegenerative diseases and the development of new treatments for neurological disorders.

作用机制

BQCA exerts its effects by binding to and activating the 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide receptor, which is a member of the G protein-coupled receptor family. Activation of this compound leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of synaptic transmission and plasticity, and are thought to play a key role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
BQCA has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BQCA can increase the release of glutamate and other neurotransmitters from neurons, and can enhance the activity of ion channels that are involved in synaptic transmission. In vivo studies have shown that BQCA can modulate the activity of neurons in the hippocampus and other brain regions, and can enhance learning and memory in animal models.

实验室实验的优点和局限性

One of the main advantages of using BQCA in lab experiments is its high selectivity for 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide. This allows researchers to selectively activate this receptor subtype without affecting other receptors or signaling pathways. Another advantage of BQCA is its relatively low toxicity and good solubility in aqueous solutions. However, one limitation of BQCA is its relatively short half-life in vivo, which can make it difficult to achieve sustained activation of this compound in animal models.

未来方向

There are a number of potential future directions for research on BQCA and its applications in neuroscience. One area of interest is the role of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in the regulation of synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic benefits of targeting this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in developing new and more potent agonists of this compound, which could have improved pharmacological properties and therapeutic potential.

合成方法

BQCA can be synthesized using a variety of methods, including the reaction of 6-bromo-8-methyl-3,4-dihydro-2H-quinoline with cyanomethyl acetate in the presence of a base such as potassium carbonate. The resulting product can be purified using standard chromatographic techniques to obtain a high-purity sample of BQCA.

科学研究应用

BQCA has been used extensively in scientific research to study the function and pharmacology of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide. It has been found to be a potent and selective agonist of this receptor subtype, and has been used to investigate the role of this compound in a variety of cellular and physiological processes. BQCA has also been used in preclinical studies to evaluate the potential therapeutic benefits of targeting this compound in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

属性

IUPAC Name

2-(6-bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10-7-12(15)8-11-3-2-6-18(14(10)11)9-13(19)17-5-4-16/h7-8H,2-3,5-6,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQYUVPADBZACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(CCC2)CC(=O)NCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。